oscillamide B

Description

Properties

Molecular Formula |

C41H60N10O9S |

|---|---|

Molecular Weight |

869 g/mol |

IUPAC Name |

(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-12-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C41H60N10O9S/c1-25-34(53)48-33(24-27-10-5-4-6-11-27)35(54)44-21-8-7-12-29(49-41(60)50-32(39(58)59)13-9-22-45-40(42)43)36(55)46-30(20-23-61-3)37(56)47-31(38(57)51(25)2)19-16-26-14-17-28(52)18-15-26/h4-6,10-11,14-15,17-18,25,29-33,52H,7-9,12-13,16,19-24H2,1-3H3,(H,44,54)(H,46,55)(H,47,56)(H,48,53)(H,58,59)(H4,42,43,45)(H2,49,50,60)/t25-,29+,30-,31-,32-,33-/m0/s1 |

InChI Key |

GGWYPJGDZASPSW-APNXPRSCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |

Canonical SMILES |

CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |

Synonyms |

oscillamide B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Oscillamide B: A Technical Guide to its Discovery and Isolation from Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of oscillamide B, a cyclic depsipeptide originating from the cyanobacterium Oscillatoria agardhii. This document details the experimental protocols for its extraction and purification, summarizes its structural and bioanalytical data, and presents a visual representation of the isolation workflow.

Core Discovery and Bioactivity

This compound was first reported as a constituent of the cyanobacterium Oscillatoria agardhii (strain NIES-204) in a 2000 study by K. Fujii, K. Sivonen, E. Naganawa, and K. Harada, published in Tetrahedron. This research focused on the chemical investigation of toxic and non-toxic peptides from this cyanobacterial strain. While the primary focus of the publication was on other isolated peptides, the structural elucidation and characterization of this compound were also described.

The biological activity of this compound was assessed, and it was found to exhibit moderate cytotoxicity. The inhibitory concentration (IC50) values against specific cell lines provide a quantitative measure of its potential as a cytotoxic agent.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in the discovery publication.

| Parameter | Value | Method of Determination |

| Molecular Formula | C50H75N7O13 | High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) |

| Molecular Weight | 997.5480 | HR-FAB-MS |

| Cytotoxicity (IC50) | 3.9 µM | Not specified in detail in the initial report |

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, beginning with the cultivation and extraction of the cyanobacterial biomass, followed by chromatographic separation and spectroscopic analysis.

Cultivation and Extraction of Oscillatoria agardhii

-

Organism: Oscillatoria agardhii (strain NIES-204) was cultivated under controlled laboratory conditions.

-

Harvesting: The cyanobacterial cells were harvested to yield a lyophilized (freeze-dried) cell mass.

-

Extraction: The dried cells (12.0 g) were subjected to extraction with a 75% aqueous methanol (MeOH) solution.

Isolation and Purification of this compound

The crude extract obtained from the cyanobacterial biomass underwent a series of chromatographic steps to isolate this compound.

-

Solid-Phase Extraction: The crude extract was initially passed through an ODS (octadecylsilane) solid-phase extraction cartridge to remove highly polar impurities.

-

Gel Filtration Chromatography: The semi-purified extract was then subjected to gel filtration chromatography using a Sephadex LH-20 column. This step fractionated the components based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved through preparative reversed-phase HPLC. This high-resolution separation technique yielded the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was employed to determine the elemental composition and exact molecular weight of the compound.

-

NMR Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to elucidate the planar structure and the sequence of amino and hydroxy acids within the cyclic depsipeptide.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Oscillatoria agardhii.

Signaling Pathways

The initial discovery paper for this compound did not investigate its specific mechanism of action or its effects on intracellular signaling pathways. Further research would be required to elucidate the molecular targets and signaling cascades affected by this cytotoxic peptide. The biosynthetic pathway for this compound is presumed to follow the non-ribosomal peptide synthetase (NRPS) pathway, which is common for many cyanobacterial peptides, though this was not explicitly detailed in the foundational study.

Oscillamide B: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oscillamide B is a cyclic depsipeptide of cyanobacterial origin that has garnered interest due to its biological activity as a protein phosphatase inhibitor. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. It includes tabulated spectroscopic data, comprehensive experimental protocols for its isolation and characterization, and visual diagrams to illustrate the structure elucidation workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

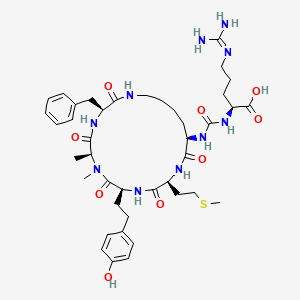

This compound is a cyclic peptide with the molecular formula C₄₁H₆₀N₁₀O₉S and a molecular weight of 869.0 g/mol .[1] Its structure was elucidated through a combination of high-resolution fast atom bombardment mass spectrometry (HR-FABMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation followed by stereochemical analysis.

The IUPAC name for this compound is (2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-12-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid. This nomenclature defines the absolute stereochemistry at each of the chiral centers within the molecule.

The core structure is a 19-membered macrocycle composed of five amino acid residues and a ureido linkage. The constituent amino acids and other structural motifs are:

-

L-Arginine (Arg)

-

N-methyl-L-homotyrosine (N-Me-Hty)

-

L-Methionine (Met)

-

Threonine (Thr) derivative

-

Phenylalanine (Phe) derivative

-

A ureido group linking the cyclic peptide to the exocyclic arginine residue.

The stereochemistry of the chiral centers has been determined as (2S, 3S, 6S, 9S, 12S, 15R).

Quantitative Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Arg | ||

| α | 54.2 | 4.45 (dd, 8.0, 5.0) |

| β | 29.1 | 1.90 (m), 1.75 (m) |

| γ | 25.3 | 1.65 (m) |

| δ | 41.5 | 3.20 (t, 7.0) |

| guanidino | 157.4 | |

| N-Me-Hty | ||

| N-Me | 31.5 | 2.85 (s) |

| α | 60.1 | 4.90 (t, 8.0) |

| β | 37.2 | 2.80 (m), 2.70 (m) |

| γ | 31.0 | 2.05 (m) |

| p-OH-Ph-2',6' | 130.5 | 7.00 (d, 8.5) |

| p-OH-Ph-3',5' | 115.8 | 6.70 (d, 8.5) |

| p-OH-Ph-1' | 128.0 | |

| p-OH-Ph-4' | 156.1 | |

| Met | ||

| α | 53.8 | 4.60 (dd, 9.0, 4.5) |

| β | 31.8 | 2.10 (m) |

| γ | 30.5 | 2.50 (t, 7.5) |

| S-Me | 15.2 | 2.08 (s) |

| Thr derivative | ||

| α | 59.5 | 4.20 (d, 9.5) |

| β | 68.1 | 4.10 (q, 6.5) |

| γ | 20.1 | 1.15 (d, 6.5) |

| N-Me | 30.2 | 2.80 (s) |

| Phe derivative | ||

| α | 56.5 | 4.70 (dd, 10.0, 4.0) |

| β | 38.0 | 3.10 (dd, 14.0, 4.0), 2.90 (dd, 14.0, 10.0) |

| Ph-2',6' | 129.5 | 7.25 (m) |

| Ph-3',5' | 128.8 | 7.25 (m) |

| Ph-4' | 127.0 | 7.20 (m) |

| Ph-1' | 137.2 | |

| Ureido | 159.0 |

Note: NMR data is based on the original structure elucidation paper and may have been acquired in a specific solvent. Please refer to the primary literature for detailed experimental conditions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 869.4446 | 869.4448 |

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and characterization of this compound.

Isolation and Purification

-

Cell Culture and Harvesting: Cultures of Planktothrix agardhii and Planktothrix rubescens were grown under standard laboratory conditions. The cells were harvested by centrifugation and then lyophilized.

-

Extraction: The dried cyanobacterial cells were extracted with a mixture of methanol and water (e.g., 80% MeOH). The extract was then partitioned with hexane to remove nonpolar compounds.

-

Solid-Phase Extraction (SPE): The aqueous methanol extract was subjected to SPE on a C18 cartridge. The cartridge was washed with water, and the peptides were eluted with increasing concentrations of methanol.

-

High-Performance Liquid Chromatography (HPLC): The fraction containing this compound was further purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water containing trifluoroacetic acid (TFA).

Structure Elucidation

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of this compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HMQC, and HMBC) NMR spectra were acquired to determine the planar structure of the molecule, including the amino acid sequence and the connectivity of the atoms.

-

Chemical Degradation and Stereochemical Analysis:

-

Acid Hydrolysis: this compound was hydrolyzed with 6 N HCl to break the peptide and ester bonds, yielding the constituent amino acid residues.

-

Chiral GC-MS Analysis: The absolute configuration of the amino acids was determined by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by GC-MS analysis and comparison with authentic standards.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of this compound.

Caption: Workflow for the isolation and structural characterization of this compound.

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of serine/threonine protein phosphatases, specifically PP1 and PP2A. These enzymes play a crucial role in cellular signaling by dephosphorylating target proteins. The inhibition of these phosphatases can have significant downstream effects on various cellular processes.

Caption: Inhibition of protein phosphatase signaling by this compound.

Conclusion

The chemical structure and absolute stereochemistry of this compound have been rigorously established through a combination of modern spectroscopic techniques and chemical degradation studies. This in-depth technical guide provides the essential data and methodologies for researchers working with this and related cyclic peptides. The inhibitory activity of this compound against protein phosphatases highlights its potential as a lead compound in drug discovery, warranting further investigation into its pharmacological properties and mechanism of action.

References

An In-depth Technical Guide to the Oscillamide B Biosynthetic Pathway in Oscillatoria Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oscillamide B, a cyclic peptide produced by certain species of the cyanobacterium Oscillatoria, belongs to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs). This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the genetic organization of the responsible "osc" gene cluster found in Oscillatoria sp. PCC 6506, the predicted functions of the encoded enzymes, and the proposed biosynthetic steps. This document aims to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology by consolidating the available information and presenting it in a structured and accessible format.

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the cyanobactins represent a fascinating class of RiPPs with a wide range of bioactivities, including cytotoxic, antimicrobial, and enzyme-inhibiting properties. This compound is a member of this family, and its biosynthesis has been a subject of interest due to its unique structural features and potential therapeutic applications.

Recent genomic studies have identified a putative biosynthetic gene cluster, designated "osc," in the draft genome of Oscillatoria sp. PCC 6506, providing the first insights into the genetic basis of this compound production. This pathway follows the general principles of cyanobactin biosynthesis, involving the ribosomal synthesis of a precursor peptide that undergoes a series of enzymatic modifications to yield the final natural product.

The this compound Biosynthetic Gene Cluster ("osc")

The "osc" gene cluster in Oscillatoria sp. PCC 6506 is a hybrid of known cyanobactin genotypes and contains all the necessary components for the synthesis of a post-translationally modified cyclic peptide. The core components of the cluster include genes encoding precursor peptides and a suite of modifying enzymes.

Genetic Organization

The precise sequence and complete annotation of the "osc" cluster are still under investigation. However, based on homologous cyanobactin pathways, the cluster is predicted to contain the following key open reading frames (ORFs):

-

Precursor Peptide Genes (oscE): The cluster is unique in that it contains two genes encoding precursor peptides. These peptides, termed E peptides, consist of an N-terminal leader sequence and one or more C-terminal core sequences that are destined to become the final this compound structure. The leader sequence serves as a recognition signal for the modifying enzymes.

-

Protease Genes (oscA and oscG): Like other cyanobactin pathways, the "osc" cluster encodes two subtilisin-like proteases.

-

OscA (PatA homolog): This protease is responsible for the initial cleavage of the leader peptide from the precursor.

-

OscG (PatG homolog): This bifunctional enzyme acts as a macrocyclase and a C-terminal protease. It cleaves the recognition sequence from the C-terminus of the core peptide and subsequently catalyzes the formation of the macrocyclic amide bond.

-

-

Heterocyclase Gene (oscD): A gene homologous to patD is present, indicating the enzymatic machinery for the formation of thiazoline or oxazoline rings from cysteine, serine, or threonine residues within the core peptide.

-

Oxidase Domain: The OscG protein contains an oxidase domain, suggesting a subsequent oxidation of the newly formed heterocyclic rings to thiazoles or oxazoles.

-

Genes of Unknown Function (oscB and oscC): The cluster also contains homologs of patB and patC, which are short, conserved genes of unknown function but are characteristic of cyanobactin gene clusters.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptides. The subsequent post-translational modifications are catalyzed by the dedicated enzymes encoded within the "osc" gene cluster.

Ribosomal Synthesis of Precursor Peptides

The pathway is initiated by the transcription and translation of the oscE genes to produce two distinct precursor peptides. Each peptide contains a leader sequence essential for recognition by the downstream modifying enzymes and at least one core peptide sequence that will be processed into this compound.

Post-Translational Modifications

The precursor peptides then undergo a series of enzymatic modifications:

-

Heterocyclization: The heterocyclase, OscD, recognizes specific cysteine, serine, or threonine residues within the core peptide sequence and catalyzes their conversion into thiazoline or oxazoline rings, respectively.

-

Leader Peptide Cleavage: The protease OscA cleaves the N-terminal leader peptide, exposing the N-terminus of the modified core peptide.

-

Macrocyclization and C-terminal Cleavage: The bifunctional enzyme OscG recognizes a specific sequence at the C-terminus of the core peptide. It first cleaves off this recognition sequence and then catalyzes an intramolecular condensation reaction between the newly freed C-terminus and the N-terminus of the core peptide, resulting in a cyclic peptide.

-

Oxidation: The oxidase domain of OscG is proposed to catalyze the oxidation of the thiazoline/oxazoline rings to the corresponding thiazole/oxazole moieties found in the mature this compound.

Enzymology

While detailed biochemical characterization of the this compound biosynthetic enzymes is still in its early stages, studies on homologous enzymes from other cyanobactin pathways provide significant insights into their function.

OscG - The Macrocyclase

Preliminary studies on the protease domain of OscG have revealed its substrate tolerance. This is a critical aspect for potential bioengineering applications, as it suggests that the enzyme may be capable of cyclizing a variety of peptide sequences, opening the door for the creation of novel cyclic peptide libraries.

Data Presentation

Currently, there is a lack of quantitative data in the public domain regarding the this compound biosynthetic pathway. This includes enzyme kinetics, production titers, and precursor incorporation rates. Future research will be crucial to populate these data tables.

Table 1: Putative Genes in the this compound ("osc") Biosynthetic Cluster

| Gene | Homolog | Proposed Function |

| oscE1/E2 | patE | Precursor Peptide |

| oscA | patA | N-terminal Protease |

| oscG | patG | C-terminal Protease & Macrocyclase (with Oxidase domain) |

| oscD | patD | Heterocyclase |

| oscB | patB | Unknown |

| oscC | patC | Unknown |

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound biosynthetic pathway have not yet been published. However, standard molecular biology and biochemical techniques employed in the study of other cyanobactin pathways can be adapted.

Heterologous Expression of the "osc" Gene Cluster

A key experimental approach will be the heterologous expression of the entire "osc" gene cluster in a suitable host, such as E. coli. This will allow for the production and isolation of this compound and its biosynthetic intermediates, confirming the function of the gene cluster.

In Vitro Characterization of Enzymes

Individual enzymes from the "osc" cluster can be cloned, expressed, and purified to allow for in vitro characterization of their activity. For example, the proteolytic activity of OscA and the macrocyclase activity of OscG can be assayed using synthetic peptide substrates.

Clarification on Biosynthetic Origin: Ribosomal vs. Non-Ribosomal

It is important to address a point of potential confusion in the existing literature. While oscillamides are sometimes grouped with anabaenopeptins, which are synthesized via non-ribosomal peptide synthetases (NRPSs), the genomic evidence for this compound from Oscillatoria sp. PCC 6506 strongly points to a ribosomal origin via the cyanobactin pathway. The presence of precursor peptide genes and the absence of large, multi-modular NRPS genes in the vicinity of the "osc" cluster are key indicators of a RiPP pathway.

Future Directions

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. Future work will likely focus on:

-

Complete sequencing and annotation of the "osc" gene cluster.

-

Detailed biochemical characterization of each enzyme in the pathway. This includes determining their substrate specificity, kinetic parameters, and catalytic mechanisms.

-

Heterologous expression and pathway engineering. This will not only confirm the function of the gene cluster but also provide a platform for the production of novel this compound analogs with potentially improved therapeutic properties.

-

Structural biology of the biosynthetic enzymes. Determining the three-dimensional structures of the "osc" enzymes will provide valuable insights into their function and guide protein engineering efforts.

Conclusion

The discovery of the "osc" gene cluster in Oscillatoria sp. PCC 6506 has provided a solid foundation for understanding the biosynthesis of this compound. This technical guide has summarized the current knowledge, highlighting the key genetic and enzymatic components of this cyanobactin pathway. As research in this area progresses, a more detailed picture of this intricate biosynthetic machinery will emerge, paving the way for the rational design and production of novel bioactive cyclic peptides for a range of applications in medicine and biotechnology.

An In-depth Technical Guide on the Natural Variants and Analogs of Oscillamide B

A Comprehensive Review of a Promising but Understudied Cyanobacterial Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oscillamide B is a cyclic depsipeptide of cyanobacterial origin that has been identified as a potential serine protease inhibitor.[1][2] Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1] The exploration of natural products, such as this compound, for novel serine protease inhibitors is a promising avenue for the development of new drugs. This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding this compound, its natural variants, and synthetic analogs. However, it is important to note at the outset that the available scientific literature on this compound is currently limited. While its basic chemical structure has been reported, detailed studies on its biological activity, natural diversity, and synthetic modification are scarce.

Core Compound: this compound

This compound is an oligopeptide with the chemical formula C41H60N10O9S.[2] Its structure is characterized by a cyclic peptide core, a feature common to many bioactive cyanobacterial metabolites.

Natural Variants of this compound

At present, there is a notable absence of published scientific literature detailing the isolation and characterization of natural variants of this compound. The biodiversity of cyanobacteria suggests that structural analogs produced by different strains or under varying environmental conditions are likely to exist. The discovery and characterization of such variants would be invaluable for understanding the structure-activity relationships (SAR) of this class of compounds. Future research efforts focused on the targeted isolation and structural elucidation of peptides from various Oscillatoria species and other related cyanobacteria are needed to expand the chemical space of oscillamides.

Synthetic Analogs of this compound

The synthesis of analogs of natural products is a critical step in the drug discovery process, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. A thorough search of the scientific literature did not yield any publications describing the synthesis and biological evaluation of this compound analogs. The development of a synthetic route to this compound would open the door to systematic SAR studies. Such studies would involve the modification of various parts of the molecule, including the peptide backbone and side chains, to probe their influence on biological activity.

Quantitative Biological Data

Experimental Protocols

Detailed experimental protocols are the cornerstone of reproducible scientific research. Due to the limited number of studies on this compound, specific, validated protocols for its extraction, purification, and biological characterization have not been published. However, general methodologies for the investigation of similar cyanobacterial peptides can be adapted.

General Workflow for Isolation and Characterization

General Protocol for Serine Protease Inhibition Assay

A standard serine protease inhibition assay would involve the following steps:

-

Reagents and Materials:

-

Purified serine protease (e.g., trypsin)

-

Substrate for the specific protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl)

-

This compound (or its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the serine protease, and the this compound dilution (or solvent control).

-

Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the absorbance of the product at a specific wavelength over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound and the specific signaling pathways it may modulate are currently unknown. As a putative serine protease inhibitor, its primary mechanism is likely the direct inhibition of one or more serine proteases. However, downstream effects on cellular signaling cascades cannot be ruled out. For instance, inhibition of specific proteases involved in apoptosis or cell cycle regulation could lead to anti-cancer effects. Elucidating these mechanisms will require further investigation, including studies on its effects on cellular processes like apoptosis, cell proliferation, and migration.

Hypothetical Signaling Pathway Investigation

Future Directions and Conclusion

The study of this compound is in its infancy. The limited available data highlights a significant opportunity for research in the fields of natural product chemistry, medicinal chemistry, and pharmacology. Key areas for future investigation include:

-

Bio-prospecting: Screening of diverse cyanobacterial strains for the presence of this compound and its natural variants.

-

Total Synthesis: Development of a robust and scalable total synthesis of this compound to enable the generation of analogs.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key pharmacophores and optimize biological activity.

-

Biological Evaluation: Comprehensive in vitro and in vivo testing to determine the potency, selectivity, and therapeutic potential of this compound and its analogs.

-

Mechanism of Action Studies: Elucidation of the specific serine proteases targeted by this compound and the downstream signaling pathways affected.

References

Oscillamide B: A Deep Dive into Its Core Mechanism of Action

For Immediate Release

[City, State] – October 30, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular interactions of oscillamide B, a cyclic peptide isolated from cyanobacteria. While initially investigated for its potential as a protease inhibitor, this guide clarifies its primary role as a potent inhibitor of serine/threonine protein phosphatases, a critical function with implications for various cellular processes.

This compound, a unique ureido-containing cyclic peptide, was first isolated from Planktothrix (Oscillatoria) agardhii and P. rubescens.[1][2] Its structure was elucidated through a combination of high-resolution fast atom bombardment mass spectrometry (HRFABMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1] This analysis revealed a complex cyclic structure containing several amino acid residues.

Initial interest in this compound and related cyanopeptides, such as anabaenopeptins, stemmed from the known protease inhibitory activities of this class of natural products.[3][4] However, direct experimental evidence for this compound acting as a protease inhibitor is not substantiated in the primary literature. Instead, the seminal work on this compound firmly establishes its robust inhibitory activity against protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against protein phosphatases has been quantified, providing valuable data for researchers. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.

| Compound | Target Enzyme | IC50 (µg/mL) |

| This compound | Protein Phosphatase 1 (PP1) | 100 |

| Oscillamide C | Protein Phosphatase 1 (PP1) | 1 |

Table 1: Inhibitory activity of oscillamides against Protein Phosphatase 1 (PP1). Data sourced from Sano et al. (2001) and a 2006 PEPCY project report.[1][5]

It is noteworthy that the structurally related oscillamide C exhibits significantly more potent inhibition of PP1.[5] The inhibitory activities of these peptides are thought to be closely linked to the presence of specific amino acid residues, namely Arginine (Arg) and N-Me-Homotyrosine (N-Me-Hty).[1]

Experimental Protocols

To facilitate further research and validation, detailed experimental methodologies for key assays are outlined below.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process to ensure the purity of the final compound.

Protein Phosphatase Inhibition Assay

The inhibitory effect of this compound on protein phosphatase 1 (PP1) is determined using a colorimetric assay.

Signaling Pathway Context

Protein phosphatases like PP1 and PP2A are crucial regulators of numerous cellular signaling pathways. By inhibiting these enzymes, this compound can indirectly influence these pathways, which are often involved in cell growth, proliferation, and apoptosis. The precise downstream effects of this compound-mediated phosphatase inhibition remain an active area of research.

References

In Vitro Biological Activity of Oscillamide B: A Deep Dive

Despite extensive investigation, there is currently a notable lack of publicly available scientific literature detailing the in vitro biological activity of oscillamide B. While research exists on related compounds and extracts from the cyanobacterial genus Oscillatoria, specific data on this compound, including its cytotoxic, anti-inflammatory, or enzyme-inhibiting properties, remains elusive.

This guide aims to provide a framework for the type of in-depth analysis required for a compound like this compound, should data become available. The following sections outline the standard experimental approaches and data presentation that would be essential for a comprehensive technical understanding of its in vitro bioactivity.

Table 1: Summary of In Vitro Cytotoxicity Data for Hypothetical this compound Studies

While no specific data for this compound is available, the following table illustrates how such information would be presented. This hypothetical data is based on typical cytotoxicity assays performed on various cancer cell lines.

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | MTT Assay | Cell Viability | Data not available | |

| MCF-7 (Breast Cancer) | XTT Assay | Cell Proliferation | Data not available | |

| A549 (Lung Cancer) | Neutral Red Uptake | Cell Viability | Data not available | |

| HepG2 (Liver Cancer) | LDH Assay | Cytotoxicity | Data not available | |

| HCT116 (Colon Cancer) | Crystal Violet Assay | Cell Viability | Data not available |

Experimental Protocols: Standard Methodologies

In the absence of specific protocols for this compound, this section describes the standard methodologies that would be employed to determine its in vitro biological activity.

Cytotoxicity Assays

The initial assessment of a novel compound's biological activity typically involves evaluating its toxicity to various cell lines. Several standard colorimetric assays are used for this purpose:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a formazan product by metabolically active cells.

-

Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Lactate Dehydrogenase (LDH) Assay: This method quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Anti-inflammatory Assays

To investigate the potential anti-inflammatory effects of this compound, researchers would typically use in vitro models that mimic inflammatory responses. Key assays include:

-

Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model to assess the inhibition of nitric oxide production, a key inflammatory mediator.

-

Cytokine Production Assays (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the supernatant of stimulated immune cells would be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Enzyme Inhibition Assays

The ability of this compound to inhibit specific enzymes would be investigated using various biochemical assays. The general principle involves measuring the activity of a target enzyme in the presence and absence of the compound. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.

Signaling Pathway Analysis

Understanding the molecular mechanism of action of a compound involves identifying the cellular signaling pathways it modulates.

Hypothetical Signaling Pathway for a Cytotoxic Compound

The following diagram illustrates a hypothetical signaling pathway that a cytotoxic compound might induce, leading to apoptosis (programmed cell death).

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Experimental Workflow for Signaling Pathway Analysis

The following diagram outlines a typical workflow for investigating the effect of a compound on a cellular signaling pathway.

Caption: Workflow for signaling pathway analysis.

While the specific in vitro biological activities of this compound are not yet characterized in the available literature, the established methodologies outlined in this guide provide a clear roadmap for future research. The discovery and characterization of novel natural products like this compound are crucial for the development of new therapeutic agents. Further investigation is warranted to elucidate the potential of this compound and its analogs in various disease models. Researchers are encouraged to pursue studies that will generate the quantitative data and mechanistic insights necessary to build a comprehensive understanding of this compound's biological profile.

Unveiling the Therapeutic Potential of Oscillamide B: A Deep Dive into an Enigmatic Bioactive Compound

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are constantly seeking novel bioactive compounds with the potential to address unmet medical needs. Oscillamide B, a natural product of cyanobacterial origin, has emerged as a molecule of interest. However, a comprehensive understanding of its therapeutic targets and mechanism of action remains largely elusive, with publicly available scientific literature offering limited specific data on its biological activity. This technical whitepaper aims to synthesize the current understanding of potential therapeutic avenues for compounds with similar structural motifs and outlines a strategic approach for the systematic evaluation of this compound's therapeutic promise.

While direct experimental evidence for this compound's targets is not yet available in peer-reviewed literature, its chemical nature as a cyclic peptide suggests several plausible avenues for investigation. Many cyclic peptides isolated from marine and terrestrial organisms exhibit potent and selective biological activities, often by targeting protein-protein interactions or specific enzyme active sites that are challenging for small molecule drugs.

Hypothetical Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related cyanobacterial metabolites, the primary hypothetical therapeutic target for this compound is the voltage-gated sodium channel (VGSC) family. VGSCs are crucial for the generation and propagation of action potentials in excitable cells, and their modulation can have profound effects on neuronal and muscular function.

The Voltage-Gated Sodium Channel (VGSC) Hypothesis

Several marine-derived cyclic peptides are known to be potent modulators of VGSCs. These channels are implicated in a variety of pathological conditions, making them attractive therapeutic targets for:

-

Pain Management: Specific VGSC subtypes (e.g., Nav1.7, Nav1.8) are critical for pain signaling. Selective blockers of these channels could offer non-opioid analgesic options.

-

Epilepsy: Aberrant neuronal firing is a hallmark of epilepsy. Modulators that stabilize the inactivated state of VGSCs can reduce neuronal hyperexcitability.

-

Cardiac Arrhythmias: Cardiac VGSCs (e.g., Nav1.5) are essential for normal heart rhythm. Dysregulation of these channels can lead to life-threatening arrhythmias.

The proposed mechanism of action for this compound, should it target VGSCs, would likely involve binding to a specific site on the channel protein, thereby altering its gating properties (activation, inactivation, or recovery from inactivation).

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data, such as IC50 or binding affinity (Kd) values, for this compound's interaction with any specific molecular target. The following table is presented as a template for organizing future experimental findings.

| Target | Assay Type | Parameter | Value (e.g., µM) | Cell Line/System | Reference |

| Hypothetical: Nav1.7 | Electrophysiology (Patch Clamp) | IC50 | Data Not Available | HEK293 cells expressing human Nav1.7 | To be determined |

| Hypothetical: Cancer Cell Line | Cell Viability (MTT Assay) | IC50 | Data Not Available | e.g., HeLa, A549 | To be determined |

Key Experimental Methodologies for Target Validation

To elucidate the therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required. The following protocols are proposed as a foundational strategy for its characterization.

High-Throughput Screening (HTS) for Target Identification

-

Objective: To screen this compound against a broad panel of biological targets to identify initial hits.

-

Methodology:

-

Utilize commercially available target-based screening panels (e.g., enzyme panels, receptor binding assays).

-

Perform phenotypic screening using a diverse set of human cell lines representing various diseases (e.g., cancer, neuronal disorders).

-

Monitor for specific cellular responses, such as changes in cell viability, morphology, or signaling pathway activation.

-

Electrophysiological Analysis of Ion Channel Modulation

-

Objective: To determine if this compound modulates the activity of VGSCs or other ion channels.

-

Methodology:

-

Culture cell lines (e.g., HEK293) stably expressing specific human VGSC subtypes.

-

Perform whole-cell patch-clamp recordings to measure ionic currents in the presence and absence of this compound.

-

Determine the effect of the compound on channel gating properties, including voltage-dependence of activation and inactivation, and kinetics of recovery from inactivation.

-

Cytotoxicity and Anti-proliferative Assays

-

Objective: To assess the potential of this compound as an anti-cancer agent.

-

Methodology:

-

Treat a panel of human cancer cell lines with increasing concentrations of this compound.

-

After a defined incubation period (e.g., 48-72 hours), assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Visualizing Proposed Workflows and Pathways

To facilitate a clear understanding of the proposed research strategy and the potential mechanism of action of this compound, the following diagrams have been generated.

Caption: A proposed workflow for the identification and validation of this compound's therapeutic target(s).

Caption: A diagram illustrating the hypothetical signaling pathway of this compound as a modulator of voltage-gated sodium channels.

Future Directions and Conclusion

The therapeutic potential of this compound remains an open and intriguing question for the scientific community. The lack of published data underscores the need for a concerted research effort to characterize its biological activity. The proposed experimental workflows provide a roadmap for elucidating its mechanism of action and identifying its molecular targets. Should this compound or its analogues prove to be potent and selective modulators of a high-value therapeutic target like a specific VGSC subtype, it could represent a significant step forward in the development of novel therapeutics for a range of debilitating diseases. Further investigation into this enigmatic natural product is strongly warranted.

In-depth Analysis of Oscillamide B Structure-Activity Relationships: A Technical Guide for Researchers

Despite extensive investigation, detailed structure-activity relationship (SAR) studies specifically focused on oscillamide B, a cyclic peptide isolated from the cyanobacterium Planktothrix, remain elusive in publicly available scientific literature. This technical guide, therefore, addresses the core principles of SAR exploration in the context of cyclic peptides, drawing parallels from related natural products to provide a foundational framework for future research on this compound and its analogs.

While direct experimental data on this compound analogs is not currently available, this document will serve as a comprehensive resource for researchers and drug development professionals by outlining the necessary experimental protocols and conceptual frameworks required to initiate and conduct robust SAR studies. The methodologies and strategies presented herein are based on established practices in medicinal chemistry and natural product synthesis.

Core Structure of this compound

This compound is a cyclic peptide with a complex architecture, the specifics of which can be found in chemical databases such as PubChem. Understanding this core structure is the first step in designing a systematic SAR study. Key features for initial investigation would include the various amino acid residues, their stereochemistry, and the cyclic nature of the peptide backbone.

Hypothetical Framework for this compound SAR Studies

A systematic SAR study of this compound would involve the synthesis of a library of analogs where specific parts of the molecule are systematically modified. The biological activity of each analog would then be quantitatively assessed to determine the impact of the modification.

Key Structural Modifications for Investigation

To build a comprehensive SAR model for this compound, the following modifications should be explored:

-

Amino Acid Substitution: Each amino acid residue in the this compound macrocycle should be systematically replaced with other natural and unnatural amino acids. This would probe the importance of side-chain functionality, stereochemistry, and size at each position.

-

Backbone Modification: Alterations to the peptide backbone, such as N-methylation or the introduction of pseudo-peptide bonds, can provide insights into the conformational requirements for biological activity and improve metabolic stability.

-

Ring Size Modification: The size of the macrocycle can be altered by adding or removing amino acid residues. This would help to understand the optimal ring size for target binding.

-

Modification of Unique Residues: Any unusual or non-proteinogenic amino acids within the this compound structure are prime candidates for modification to understand their specific contribution to the overall activity.

Quantitative Data Presentation

The results of such a study would be best presented in a tabular format to allow for clear comparison of the analogs and their activities. A hypothetical table is presented below to illustrate this principle.

| Compound ID | Modification from this compound | Cytotoxicity (IC50, µM) | Enzyme Inhibition (Ki, µM) |

| This compound | - | [Experimental Value] | [Experimental Value] |

| OB-Ala1 | [Original Residue 1] -> Alanine | [Experimental Value] | [Experimental Value] |

| OB-D-Ala1 | [Original Residue 1] -> D-Alanine | [Experimental Value] | [Experimental Value] |

| OB-NMe1 | N-methylation at [Residue 1] | [Experimental Value] | [Experimental Value] |

| OB-Ring-1 | Deletion of [Residue X] | [Experimental Value] | [Experimental Value] |

Caption: Hypothetical SAR data for this compound analogs.

Experimental Protocols for SAR Studies

The successful execution of an SAR study on this compound would require a combination of synthetic chemistry and biological assays.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs would likely involve a multi-step process utilizing solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.

General Workflow for Analog Synthesis:

Caption: A generalized workflow for the synthesis of this compound analogs.

Detailed Methodologies:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor would be assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based chemistry. Automated peptide synthesizers can be employed for efficiency.

-

Cleavage: The synthesized peptide would be cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude linear peptide would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Macrolactamization: The purified linear peptide would be cyclized in solution under high dilution conditions using a suitable coupling reagent (e.g., HATU, HOBt).

-

Final Purification and Characterization: The final cyclic product would be purified by RP-HPLC and its structure confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Evaluation

The synthesized analogs would be subjected to a panel of biological assays to quantify their activity.

Commonly Employed Assays:

-

Cytotoxicity Assays: The anti-proliferative activity of the analogs would be determined against a panel of cancer cell lines using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) would be calculated.

-

Enzyme Inhibition Assays: If this compound is known to inhibit a specific enzyme, a direct enzyme inhibition assay would be performed to determine the inhibition constant (Ki) for each analog.

-

Target-Based Screening: If the molecular target of this compound is known, a target-based binding or functional assay could be developed to provide more direct SAR information.

Logical Flow for Biological Evaluation:

Caption: A logical pathway for the biological evaluation of this compound analogs.

Conclusion and Future Directions

The development of a comprehensive structure-activity relationship for this compound is a critical step towards understanding its mechanism of action and exploring its potential as a therapeutic lead. Although direct SAR studies are not yet published, the methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for future research. The synthesis of a focused library of analogs and their systematic biological evaluation will undoubtedly shed light on the key structural features required for the biological activity of this fascinating natural product. Such studies will be invaluable for the rational design of more potent and selective this compound-based therapeutic agents.

Oscillamide B: A Deep Dive into its Potential Cytotoxicity and Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oscillamide B is a cyclic depsipeptide originating from the marine cyanobacterium Oscillatoria nigro-viridis. This class of natural products has garnered significant interest within the scientific community due to the potent and diverse biological activities exhibited by its members. While specific quantitative data on the cytotoxicity and selectivity of this compound remains limited in publicly accessible literature, this guide synthesizes the available information on closely related compounds isolated from the same organism and outlines the standard experimental methodologies used to assess these properties. This document aims to provide a comprehensive technical overview for researchers and professionals involved in drug discovery and development, offering insights into the potential of this compound as an anticancer agent.

I. Quantitative Cytotoxicity Data

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Almiramide B | A549 | Lung Carcinoma | 18 |

| MDA-MB-231 | Breast Adenocarcinoma | 13 | |

| MCF-7 | Breast Adenocarcinoma | >107 | |

| HeLa | Cervical Carcinoma | 17 | |

| PC3 | Prostate Adenocarcinoma | 107 | |

| Almiramide D | A549 | Lung Carcinoma | >107 |

| MDA-MB-231 | Breast Adenocarcinoma | 13 | |

| MCF-7 | Breast Adenocarcinoma | >107 | |

| HeLa | Cervical Carcinoma | 17 | |

| PC3 | Prostate Adenocarcinoma | >107 |

Note: The data presented above is for almiramide B and D, isolated from Oscillatoria nigro-viridis, and is intended to be representative of the potential cytotoxicity of this compound.

II. Experimental Protocols

The assessment of cytotoxicity and selectivity is a cornerstone of anticancer drug discovery. The following are detailed methodologies for key experiments typically employed in the evaluation of novel compounds like this compound.

A. Cell Viability and Cytotoxicity Assays

Several assays are available to determine the effect of a compound on cell viability and to quantify its cytotoxic potential. The choice of assay depends on the compound's mechanism of action and the specific research question.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

2. SRB (Sulphorhodamine B) Assay

-

Principle: This assay is based on the ability of the fluorescent dye sulphorhodamine B to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Dissolve the protein-bound dye with a 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

B. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be performed.

1. Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

-

2. Caspase Activity Assay

-

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.

-

Protocol:

-

Cell Lysis: Treat cells with the compound, harvest, and lyse them to release the cellular contents.

-

Substrate Addition: Add a caspase-specific substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

-

Data Analysis: Quantify the caspase activity relative to an untreated control.

-

III. Visualizations

The following diagrams illustrate a hypothetical signaling pathway for this compound-induced apoptosis and a general experimental workflow for assessing its cytotoxicity and selectivity.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for evaluating cytotoxicity and selectivity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The cytotoxicity data presented is for compounds structurally related to this compound, as specific data for this compound is not available in the public domain. The signaling pathway is hypothetical and based on common mechanisms of action for similar natural products. Researchers should conduct their own experiments to validate these findings for this compound.

An In-depth Technical Guide to the Oscillamide Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oscillamide family of natural products represents a class of cyclic peptides primarily produced by cyanobacteria of the genus Planktothrix. These compounds have garnered significant interest within the scientific community due to their potent and selective biological activities, particularly as inhibitors of serine proteaces. This technical guide provides a comprehensive overview of the oscillamide family, detailing their chemical structures, biological activities, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Structures and Diversity

Oscillamides are characterized by a cyclic peptide core, typically composed of five to seven amino acid residues. A defining feature of many oscillamides is the presence of a unique β-amino acid, 3-amino-2,5,7,8-tetrahydroxy-10-methyldecanoic acid (Ahtomda), or related structures. Variations in the amino acid composition and modifications of the peptide backbone contribute to the structural diversity of this family. To date, several oscillamide analogues have been isolated and characterized, including Oscillamide Y, B, C, and oscillin.

The general structure of oscillamides consists of a cyclic peptide backbone with variations in the side chains of the constituent amino acids. For example, Oscillamide Y, one of the most well-studied members, is a cyclic hexapeptide. The precise stereochemistry of the amino acid residues is crucial for their biological activity.

Biological Activities and Mechanism of Action

The most prominent biological activity of the oscillamide family is the potent and selective inhibition of serine proteases, particularly chymotrypsin and trypsin. This inhibitory action is attributed to the interaction of the oscillamide structure with the active site of these enzymes, preventing substrate binding and catalysis. The selectivity of different oscillamide analogues for specific proteases is dictated by the nature and arrangement of their amino acid side chains.

Quantitative Biological Data

The inhibitory potency of oscillamides is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for key oscillamide family members against their primary targets.

| Compound | Target Enzyme | IC50 (nM) |

| Oscillamide Y | Chymotrypsin | 1.5 |

| Oscillamide Y | Trypsin | >1000 |

| Oscillin | Chymotrypsin | 20 |

| Oscillin | Trypsin | 5 |

Table 1: Inhibitory activity (IC50) of selected oscillamides against serine proteases.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct modulation of intracellular signaling pathways by the oscillamide family of natural products. Their primary described mechanism of action is the direct inhibition of extracellular or digestive serine proteaces. It is conceivable that by inhibiting these proteases, oscillamides could indirectly influence signaling cascades that are regulated by proteolytic activity. However, dedicated studies to elucidate these potential downstream effects have not been extensively reported. Future research is needed to explore the impact of oscillamides on specific cellular signaling pathways.

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of oscillamides.

Isolation and Purification of Oscillamides from Planktothrix

The isolation of oscillamides from their natural source, the cyanobacterium Planktothrix, involves a multi-step process to separate the desired compounds from a complex mixture of cellular components.

1. Biomass Collection and Extraction:

-

Lyophilized cyanobacterial biomass is extracted with a mixture of methanol (MeOH) and water (e.g., 90% MeOH).

-

The extraction is typically performed at room temperature with stirring for several hours.

-

The process is repeated multiple times to ensure exhaustive extraction.

-

The combined extracts are then filtered and concentrated under reduced pressure.

2. Liquid-Liquid Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning between n-hexane and aqueous methanol to remove nonpolar lipids.

-

The aqueous methanol phase, containing the more polar oscillamides, is collected and dried.

3. Solid-Phase Extraction (SPE):

-

The dried extract is redissolved and fractionated using solid-phase extraction (SPE) with a C18 reversed-phase sorbent.

-

Elution is performed with a stepwise gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water.

-

Fractions are collected and screened for the presence of oscillamides, often guided by bioassays (e.g., protease inhibition assays).

4. High-Performance Liquid Chromatography (HPLC):

-

The active fractions from SPE are further purified by preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is commonly used with a gradient elution of acetonitrile/water or methanol/water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection is typically performed using UV absorbance at wavelengths around 210-220 nm, characteristic of peptide bonds.

-

Multiple rounds of HPLC with different solvent systems or column stationary phases may be necessary to achieve high purity.

The following diagram illustrates the general workflow for the isolation and purification of oscillamides.

Caption: Workflow for the isolation and purification of oscillamides.

Structure Elucidation

The chemical structure of purified oscillamides is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is used to determine the molecular formula and to obtain fragmentation patterns that provide sequence information about the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, TOCSY, HSQC, HMBC, and ROESY/NOESY) is employed to determine the amino acid composition, their sequence, and the three-dimensional conformation of the cyclic peptide.

-

Chiral Analysis: The stereochemistry of the amino acid residues is determined by acid hydrolysis of the peptide followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC, or by comparison with authentic standards.

Protease Inhibition Assay

The inhibitory activity of oscillamides against serine proteases like chymotrypsin and trypsin is commonly assessed using a colorimetric or fluorometric assay.

Principle: The assay measures the ability of the oscillamide to inhibit the enzymatic cleavage of a synthetic substrate that releases a chromophore or fluorophore upon cleavage.

General Protocol:

-

A solution of the protease (e.g., bovine α-chymotrypsin) in a suitable buffer (e.g., Tris-HCl) is prepared.

-

The oscillamide, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme for a defined period to allow for inhibitor-enzyme binding.

-

The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

-

The reaction is allowed to proceed at a controlled temperature, and the increase in absorbance or fluorescence is monitored over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the progress curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the oscillamide to the rate of a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for determining the protease inhibitory activity of oscillamides.

Caption: Workflow for protease inhibition assay of oscillamides.

Conclusion and Future Perspectives

The oscillamide family of natural products represents a promising source of potent and selective serine protease inhibitors. Their unique chemical structures and significant biological activities make them valuable lead compounds for drug discovery and development, particularly in areas where serine protease dysregulation is implicated, such as inflammatory diseases and cancer. Further research is warranted to fully explore the structural diversity of this family, to investigate their broader pharmacological profile, and to elucidate their effects on cellular signaling pathways. The development of synthetic strategies for the production of oscillamide analogues will also be crucial for conducting detailed structure-activity relationship studies and for optimizing their therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Oscillamide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oscillamide B is a cyclic peptide of interest with potential biological activities. Its complex structure, featuring a macrocyclic core, presents a synthetic challenge that can be efficiently addressed using solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, leveraging established Fmoc/tBu chemistry. The methodologies outlined are based on proven strategies for the synthesis of similar cyclic hexapeptides and are adapted for the specific amino acid sequence of this compound.

Structure of this compound

This compound is a cyclic hexapeptide with the following amino acid sequence: Cyclo(-L-Arginine-L-Phenylalanine-N-methyl-L-Alanine-L-Tyrosine-L-Methionine-β-Alanine-) . The structure includes a non-standard N-methylated amino acid and a β-amino acid, which require specific considerations during synthesis.

Experimental Protocols

Materials and Reagents

All Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-N-Me-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Met-OH, Fmoc-β-Ala-OH), 2-chlorotrityl chloride (2-CTC) resin, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), piperidine, trifluoroacetic acid (TFA), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM), N,N-dimethylformamide (DMF), and hexafluoroisopropanol (HFIP) should be of peptide synthesis grade.

Protocol 1: Solid-Phase Synthesis of the Linear Hexapeptide

This protocol details the assembly of the linear peptide precursor of this compound on a 2-chlorotrityl chloride resin.

1. Resin Swelling and First Amino Acid Attachment:

- Swell 1 g of 2-chlorotrityl chloride resin (loading capacity: 1.0-1.6 mmol/g) in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

- Drain the DCM.

- Dissolve 3 equivalents of Fmoc-β-Ala-OH and 5 equivalents of DIPEA in DCM.

- Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

- Cap any remaining active sites on the resin by adding methanol (1 mL per gram of resin) and agitating for 30 minutes.

- Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

2. Peptide Chain Elongation (Fmoc-SPPS Cycles):

- Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes.

- Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

- Amino Acid Coupling:

- Dissolve 3 equivalents of the next Fmoc-amino acid (Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-N-Me-Ala-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH in sequence) and 3 equivalents of HOBt in DMF.

- Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

- Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

- Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

- Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

Protocol 2: Cleavage of the Linear Peptide from the Resin

This protocol describes the cleavage of the protected linear peptide from the solid support while keeping the side-chain protecting groups intact.

-

Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 1% TFA in DCM or a mixture of HFIP/DCM (1:4, v/v).

-

Add 10 mL of the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the protected linear peptide.

-

Wash the resin with the cleavage cocktail (2 x 5 mL) and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.

Protocol 3: Solution-Phase Cyclization

This protocol details the macrolactamization of the linear peptide to form the cyclic this compound.

-

Dissolve the crude protected linear peptide in a large volume of DMF (concentration of ~0.1 mM) to favor intramolecular cyclization.

-

Add 3 equivalents of a coupling agent such as HATU or HBTU and 6 equivalents of DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the cyclization by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Once the reaction is complete, remove the DMF under high vacuum.

Protocol 4: Final Deprotection and Purification

This protocol outlines the removal of the side-chain protecting groups and the final purification of this compound.

-

Prepare a deprotection cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

-

Dissolve the crude cyclic peptide in the deprotection cocktail and stir for 2-3 hours at room temperature.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (3x).

-

Dry the crude peptide under vacuum.

-

Purify the crude this compound using preparative RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the expected yields at various stages of the synthesis, based on typical results for similar cyclic hexapeptides. Actual yields may vary depending on the specific reaction conditions and the efficiency of each step.

| Synthesis Stage | Parameter | Typical Value |

| Resin Loading | Loading Capacity | 0.4 - 0.6 mmol/g |

| Linear Peptide Synthesis | Crude Linear Peptide Yield | 80 - 95% |

| Cleavage from Resin | Cleavage Yield | 70 - 90% |

| Solution-Phase Cyclization | Cyclization Yield | 30 - 50% |

| Purification | Overall Purified Yield | 10 - 20% |

Visualizations

Experimental Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Key stages in the synthesis of this compound.

Application Note: Purification of Oscillamide B from Cyanobacterial Crude Extracts

Abstract

Oscillamide B is a cyclic peptide isolated from certain species of cyanobacteria, such as Planktothrix agardhii. Members of the oscillamide family have demonstrated a range of biological activities, including serine protease inhibition, which makes them of interest to researchers in drug discovery and development. This application note provides a detailed protocol for the purification of this compound from crude cyanobacterial extracts. The methodology employs a multi-step approach involving solvent extraction, solid-phase extraction (SPE), and reversed-phase high-performance liquid chromatography (RP-HPLC) to yield high-purity this compound suitable for downstream applications.

Introduction

Cyanobacteria are a rich source of structurally diverse and biologically active secondary metabolites. Among these are the oscillamides, a class of cyclic peptides that have garnered significant attention for their potent biological activities. This compound, a member of this family, is of particular interest due to its potential as a lead compound in drug development. The primary challenge in studying this compound is its isolation and purification from complex crude extracts, which contain a multitude of other metabolites.

This document outlines a robust and reproducible workflow for the purification of this compound. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method to obtain pure this compound for biological screening, structural elucidation, and other research purposes.

Materials and Methods

1. Biomass Cultivation and Harvesting:

-

Planktothrix agardhii is cultivated in a suitable growth medium (e.g., BG-11) under controlled conditions of light and temperature.

-

The cyanobacterial biomass is harvested by centrifugation or filtration.

-

The harvested biomass is lyophilized to remove water and then stored at -20°C until extraction.

2. Extraction:

-

The lyophilized biomass is extracted with a solvent mixture, typically methanol/water or dichloromethane/methanol, to efficiently extract a broad range of metabolites, including this compound.

3. Solid-Phase Extraction (SPE):

-

The crude extract is subjected to solid-phase extraction to remove highly polar and non-polar impurities. A C18 stationary phase is commonly used for this purpose.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The enriched fraction from SPE is further purified by semi-preparative RP-HPLC. A C18 column with a water/acetonitrile gradient mobile phase is employed to separate this compound from other closely related compounds.

-

The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.

Data Presentation